2,2-Dimethylbut-3-enoic acid
Overview
Description
2,2-Dimethylbut-3-enoic acid is an organic compound with the molecular formula C6H10O2. It is a branched-chain fatty acid characterized by the presence of a double bond and two methyl groups attached to the third carbon atom. This compound is a colorless liquid with a slightly pungent odor and is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons .
Mechanism of Action
Target of Action
It is known to be a constituent in the synthesis of metabolites of simvastatin , a lipid-lowering medication used to treat high cholesterol and reduce the risk of cardiovascular disease.
Pharmacokinetics
Simvastatin is well-absorbed in the gastrointestinal tract, extensively metabolized in the liver, and excreted in bile and urine .
Action Environment
Like many organic compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and light exposure .
Biochemical Analysis
Biochemical Properties
It is known to be a constituent in the synthesis of metabolites of Simvastatin , a synthetic derivative of a fermentation product of Aspergillus terreus . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these metabolic pathways.
Molecular Mechanism
It is known to be involved in the synthesis of metabolites of Simvastatin , suggesting it may have binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to this pathway.
Metabolic Pathways
2,2-Dimethylbut-3-enoic acid is involved in the synthesis of metabolites of Simvastatin , a synthetic derivative of a fermentation product of Aspergillus terreus
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylbut-3-enoic acid can be synthesized through various methods. One common synthetic route involves the reaction of acetylene with methylacrolein to form 2,2-dimethylbut-3-enal, which is then oxidized to yield this compound . Another method involves the hydrolysis of this compound methyl ester using sodium hydroxide, followed by acidification with hydrochloric acid .
Industrial Production Methods: In industrial settings, this compound is typically produced through the wet chemical reaction of acetylene and methylacrolein, followed by oxidation. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylbut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The double bond in the compound allows for electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or hydrogen halides in the presence of a catalyst.
Major Products Formed:
Oxidation: 2,2-Dimethylbutanoic acid.
Reduction: 2,2-Dimethylbut-3-en-1-ol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2,2-Dimethylbut-3-enoic acid has several applications in scientific research:
Comparison with Similar Compounds
- 2-Methylbut-3-enoic acid
- 3-Butenoic acid
- 2,2-Dimethylbutanoic acid
Comparison: 2,2-Dimethylbut-3-enoic acid is unique due to the presence of two methyl groups and a double bond at the third carbon atom, which imparts distinct chemical properties and reactivity. Compared to 2-methylbut-3-enoic acid and 3-butenoic acid, this compound exhibits higher steric hindrance, affecting its reactivity in certain chemical reactions .
Properties
IUPAC Name |
2,2-dimethylbut-3-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-6(2,3)5(7)8/h4H,1H2,2-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFWAOWWAANBPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145492 | |
Record name | 3-Butenoic acid, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10276-09-2 | |
Record name | 3-Butenoic acid, 2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010276092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Butenoic acid, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylbut-3-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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